Calcium 4-carboxy-2-oxobutanoate
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Overview
Description
Calcium 4-carboxy-2-oxobutanoate is a calcium salt of 4-carboxy-2-oxobutanoic acid. This compound is part of the family of oxocarboxylic acids, which are characterized by the presence of both a carboxyl group and a ketone group. These compounds play significant roles in various biochemical pathways and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium 4-carboxy-2-oxobutanate.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming calcium 4-carboxy-2-hydroxybutanoate.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Calcium 4-carboxy-2-oxobutanate.
Reduction: Calcium 4-carboxy-2-hydroxybutanoate.
Substitution: Esters or amides of 4-carboxy-2-oxobutanoic acid.
Scientific Research Applications
Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in calcium supplementation.
Mechanism of Action
The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium 2-oxobutanoate: Similar structure but lacks the carboxyl group at the 4-position.
Calcium 2-oxoglutarate: Contains an additional carboxyl group, making it a dicarboxylic acid.
Calcium 2-oxoisovalerate: Has a branched-chain structure.
Uniqueness
Calcium 4-carboxy-2-oxobutanoate is unique due to the presence of both a carboxyl group and a ketone group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to release calcium ions also adds to its versatility in various applications .
Properties
Molecular Formula |
C10H10CaO10 |
---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
calcium;5-hydroxy-2,5-dioxopentanoate |
InChI |
InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
MQTJHYQVPBNOHT-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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